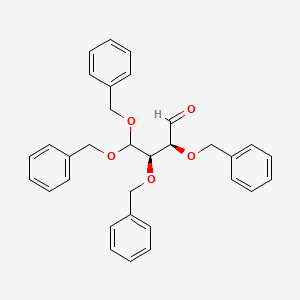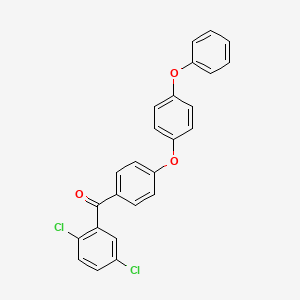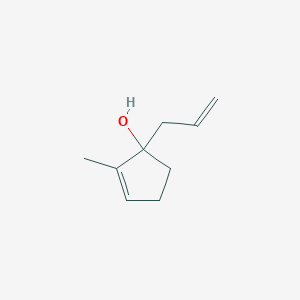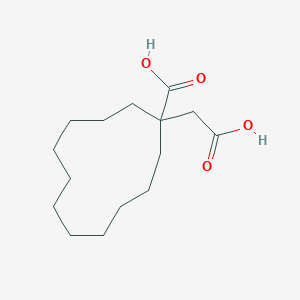![molecular formula C21H28OSi B14250624 Silane, (1,1-dimethylethyl)[(3-methyl-2-butenyl)oxy]diphenyl- CAS No. 188263-82-3](/img/structure/B14250624.png)
Silane, (1,1-dimethylethyl)[(3-methyl-2-butenyl)oxy]diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, (1,1-dimethylethyl)[(3-methyl-2-butenyl)oxy]diphenyl- is a chemical compound with the molecular formula C21H28OSi. It is known for its unique structure, which includes a silane group bonded to a diphenyl group and a tert-butyl group, along with a 3-methyl-2-butenyl ether linkage. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)[(3-methyl-2-butenyl)oxy]diphenyl- typically involves the reaction of diphenylsilane with tert-butyl alcohol and 3-methyl-2-buten-1-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, (1,1-dimethylethyl)[(3-methyl-2-butenyl)oxy]diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the silane group to a silane hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ether linkage or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or amines are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce various functionalized silanes.
Applications De Recherche Scientifique
Silane, (1,1-dimethylethyl)[(3-methyl-2-butenyl)oxy]diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other silane derivatives.
Biology: Employed in the modification of biomolecules and as a component in the development of biosensors.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Silane, (1,1-dimethylethyl)[(3-methyl-2-butenyl)oxy]diphenyl- involves its interaction with various molecular targets. The silane group can form covalent bonds with hydroxyl groups on surfaces, leading to the formation of stable siloxane linkages. This property is exploited in surface modification and adhesion applications. Additionally, the compound’s ability to undergo various chemical reactions makes it a versatile reagent in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethoxy(3-methyl-2-butenyl)silane
- Diphenylmethylsilane
- tert-Butyldimethylsilyl chloride
Uniqueness
Silane, (1,1-dimethylethyl)[(3-methyl-2-butenyl)oxy]diphenyl- is unique due to its combination of a silane group with a diphenyl and tert-butyl group, along with a 3-methyl-2-butenyl ether linkage. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications.
Propriétés
Numéro CAS |
188263-82-3 |
|---|---|
Formule moléculaire |
C21H28OSi |
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
tert-butyl-(3-methylbut-2-enoxy)-diphenylsilane |
InChI |
InChI=1S/C21H28OSi/c1-18(2)16-17-22-23(21(3,4)5,19-12-8-6-9-13-19)20-14-10-7-11-15-20/h6-16H,17H2,1-5H3 |
Clé InChI |
PTQHYYRGDQETQD-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-3-[2-(2,2-dichlorocyclopropyl)phenoxy]pyridazin-4(1H)-one](/img/structure/B14250545.png)


![Indolo[1,2-a]quinazolin-5(6H)-one, 7-(1H-tetrazol-5-ylmethyl)-(9CI)](/img/structure/B14250551.png)

![2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethane-1-thiol](/img/structure/B14250562.png)

![2-Butanone, 3-(acetyloxy)-1-[(4-methylphenyl)sulfonyl]-4-phenyl-, (3S)-](/img/structure/B14250567.png)
![4-[(4-Hydroxyphenyl)sulfanyl]benzoic acid](/img/structure/B14250573.png)

![2H-1-Benzopyran-2-one, 7-[(3,5-dinitrobenzoyl)oxy]-](/img/structure/B14250594.png)
![3,3'-Diethoxy-5,5'-bis[(4-hydroxyphenyl)methyl][1,1'-biphenyl]-2,2'-diol](/img/structure/B14250601.png)
![Naphtho[2,1-b]furan-2-acetic acid, 1-methyl-](/img/structure/B14250609.png)

